N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide
Description
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide is a pyrrolidine-based tertiary amine derivative featuring a benzyl-substituted pyrrolidine ring, a chloroacetamide group, and an N-methyl substituent. Its molecular formula is C₁₆H₂₂ClN₂O, with a molecular weight of 293.81 g/mol (CAS: Not explicitly provided in evidence, inferred from structural analogs in and ).
Key structural attributes include:
- A pyrrolidine ring with a benzyl group at the 1-position and a methylene bridge connecting to the acetamide moiety at the 2-position.
- A 2-chloro-N-methyl-acetamide side chain, which may influence solubility, reactivity, and intermolecular interactions.
The compound was previously available as a research chemical from CymitQuimica but is now discontinued .
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)12-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWVHNLRFWILCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide typically involves the reaction of 1-benzylpyrrolidine with 2-chloro-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorinated acetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Pharmaceutical Development
-
Lead Compound in Drug Discovery :
- The unique combination of functional groups in N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide makes it a promising candidate for drug development, particularly targeting pain management and neurological disorders. Its structural similarity to known analgesics suggests potential analgesic properties.
- Interaction studies indicate that this compound may interact with various receptors in the central nervous system, warranting further investigation into its pharmacodynamics and pharmacokinetics.
-
Potential Therapeutic Applications :
- Initial studies have shown that the compound could serve as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are critical targets for therapeutic interventions in conditions such as anxiety and depression .
- The chloro group may facilitate nucleophilic substitution reactions, allowing for the synthesis of derivatives with enhanced efficacy or reduced side effects.
Chemical Synthesis Applications
This compound can be synthesized through multi-step organic reactions, typically involving:
- Preparation of Pyrrolidine Derivative : Starting from pyrrolidine, functionalization introduces the benzyl group.
- Formation of Amide Bond : The chloroacetamide moiety is incorporated through acylation reactions.
- Purification Techniques : High-performance liquid chromatography (HPLC) and crystallization are commonly employed to ensure high purity of the final product .
Biological Research Applications
-
Antimicrobial Activity :
- Compounds related to this structure have demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- The presence of the pyrrolidine ring appears to enhance bioactivity, making it a subject of interest for developing new antimicrobial agents.
- Enzyme Mechanisms :
Case Study 1: Antimicrobial Properties
In vitro tests on pyrrolidine derivatives have shown promising antimicrobial activities. Specific structural modifications led to enhanced potency against various bacterial strains, emphasizing the importance of chemical structure in determining biological efficacy .
Case Study 2: GPCR Modulation
Research indicates that this compound may act as an allosteric modulator for GPCRs, which could be leveraged for therapeutic applications in treating conditions such as anxiety and depression where GPCRs play a pivotal role .
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolidine-Based Chloroacetamides
Analysis :
- Positional Isomerism: The 2-ylmethyl vs. 3-yl substitution (Table 1) alters steric and electronic properties.
- Functional Group Variations : The absence of the chloro and N-methyl groups in (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide reduces electrophilicity and metabolic stability compared to the target compound .
Chloroacetamides with Aryl or Heteroaryl Substituents
Table 2: Comparison with Other Chloroacetamides

Analysis :
- Biological Activity: The 2-ethyl-6-methylphenyl group in is associated with pesticide degradation products, suggesting environmental persistence .
- Electrophilicity : The chloroacetamide group in all compounds confers reactivity toward nucleophiles (e.g., thiols in biological systems), but aryl substituents (e.g., dichlorophenyl) may modulate this reactivity.
Acetamides with Polyether or Complex Substituents
Table 3: Complex Acetamide Derivatives
Analysis :
- Solubility Enhancement : The polyether chain in the compound from improves aqueous solubility, a feature absent in the target compound. This highlights the trade-off between lipophilicity (critical for membrane permeability) and solubility (critical for bioavailability).
- Pharmacokinetics : The nitro group in may confer redox activity, whereas the chloro group in the target compound is more likely to participate in covalent interactions .
Table 4: Toxicity Comparison
Analysis :
- The chloro group in the target compound may increase toxicity compared to non-halogenated analogs. For example, chloroacetamides are known to alkylate glutathione, leading to oxidative stress .
Biological Activity
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide is a chemical compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 252.74 g/mol
- Structural Features : The compound consists of a pyrrolidine ring substituted with a benzyl group and a chloroacetamide moiety, which may influence its biological activity significantly.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Neuroleptic Activity : Similar compounds have been evaluated for their neuroleptic effects. For instance, benzamides with structural similarities have shown significant inhibition of apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychosis .
- Interaction with Receptors : The compound is believed to interact with specific molecular targets, including receptors and enzymes, modulating their activity and leading to various biological effects. This mechanism of action is crucial for understanding its therapeutic potential .
- Antimicrobial Potential : Some derivatives of similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antimicrobial properties .
The precise mechanism of action for this compound involves binding to specific receptors or enzymes within biological systems. This interaction can modulate cellular pathways, leading to various pharmacological effects. Understanding these interactions is critical for the development of therapeutic applications.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-methyl-acetamide | Similar pyrrolidine structure; different substitution pattern | Potentially different biological activity due to position |
| N-methyl-N-(1-benzylpyrrolidin-2-yl)acetamide | Lacks chloro substituent; retains amide functionality | May exhibit different solubility and reactivity |
| 4-Chlorobenzyl-N-methylacetamide | Aromatic substitution instead of pyrrolidine | Different pharmacological profile due to aromaticity |
Study 1: Neuroleptic Activity Assessment
A study conducted on a series of benzamides indicated that modifications in the structure significantly enhanced neuroleptic activity. Specifically, the introduction of a benzyl group increased the potency of compounds significantly compared to traditional neuroleptics like haloperidol .
Study 2: Antimicrobial Efficacy
Research on similar compounds demonstrated notable antimicrobial activity against various pathogens. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that this compound may also have therapeutic potential in treating infections .
Q & A
Q. What are the common synthetic routes for N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-methyl-acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine backbone. For example, the benzyl-pyrrolidine intermediate can be synthesized via reductive amination or alkylation of pyrrolidine derivatives. Subsequent chloroacetylation is achieved using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity. Similar methodologies are described for related chloroacetamides in multi-step syntheses .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regioselectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.
- X-ray Crystallography : For crystalline derivatives, SHELX software is employed to refine crystal structures and resolve stereochemical ambiguities .
- HPLC : Chiral HPLC may be used to assess enantiomeric purity if stereocenters are present .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches can identify energetically favorable intermediates, while solvent effects are modeled using continuum solvation models. ICReDD’s integrated computational-experimental pipelines exemplify this approach, where computational predictions guide experimental parameter selection (e.g., temperature, catalyst) .
Q. What strategies address enantiomeric purity challenges in chiral derivatives?
Enantioselective synthesis or post-synthetic resolution is critical:
- Asymmetric Catalysis : Chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) induce stereocontrol during pyrrolidine functionalization.
- Chiral Resolution : Diastereomeric salt formation or chiral stationary-phase chromatography separates enantiomers. Evidence from enantiomerically pure pyrrolidine derivatives highlights the use of chiral HPLC with cellulose-based columns .
Q. How should researchers resolve contradictions in biological activity data?
Contradictions may arise from impurities, assay variability, or off-target effects. Mitigation strategies include:
- Dose-Response Studies : Validate activity across multiple concentrations.
- Orthogonal Assays : Confirm results using unrelated techniques (e.g., SPR for binding affinity vs. cell-based assays).
- Purity Analysis : Quantify impurities via LC-MS and correlate with bioactivity trends .
Q. What challenges arise in crystallographic refinement of this compound?
Challenges include:
- Disorder in Flexible Groups : The benzyl-pyrrolidine moiety may exhibit conformational flexibility, requiring SHELXL’s PART and SUMP instructions to model disorder.
- Twinned Data : For twinned crystals, HKLF 5 format in SHELXL refines twin laws and improves R-factor convergence .
- Weak Diffraction : High-intensity synchrotron radiation or cryocooling enhances data quality .
Methodological Notes
- Avoiding Commercial Bias : Synthesis protocols should prioritize academic methodologies (e.g., in-house catalyst development) over vendor-dependent kits.
- Data Reproducibility : Detailed experimental logs (e.g., solvent batch, humidity) are critical for replicating crystallographic or synthetic results.
- Safety : Handling chloroacetamide derivatives requires PPE (gloves, fume hoods) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

